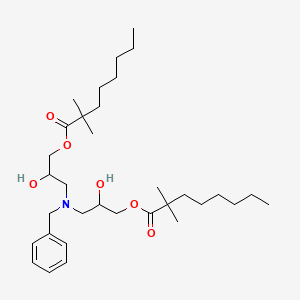
EC 418-100-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EC 418-100-1 is a complex organic compound with the molecular formula C33H57NO6 and a molecular weight of 563.82 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EC 418-100-1 involves multiple steps. One common method includes the reaction of benzylamine with 2,2-dimethyloctanoic acid in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to yield the final compound.
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including esterification and amide formation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
EC 418-100-1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
EC 418-100-1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of EC 418-100-1 involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-hydroxypropane-1,3-diyl) bis(3,5,5-trimethylhexanoate): Similar in structure but with different side chains.
(2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate): Another complex ester with different functional groups.
Uniqueness
EC 418-100-1 is unique due to its specific combination of benzyl, hydroxyl, and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in specialized research applications.
Eigenschaften
CAS-Nummer |
172964-15-7 |
|---|---|
Molekularformel |
C33H57NO6 |
Molekulargewicht |
563.82 |
IUPAC-Name |
[3-[benzyl-[3-(2,2-dimethyloctanoyloxy)-2-hydroxypropyl]amino]-2-hydroxypropyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/C33H57NO6/c1-7-9-11-16-20-32(3,4)30(37)39-25-28(35)23-34(22-27-18-14-13-15-19-27)24-29(36)26-40-31(38)33(5,6)21-17-12-10-8-2/h13-15,18-19,28-29,35-36H,7-12,16-17,20-26H2,1-6H3 |
InChI-Schlüssel |
XIGOSJBUBGZVSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(COC(=O)C(C)(C)CCCCCC)O)O |
Synonyme |
4-benzyl-2,6-dihydroxy-4-aza-heptylene bis(2,2-dimethyloctanoate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















